2-{[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
Description
The compound 2-{[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a structurally complex molecule featuring:
- A 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic system combining oxygen and nitrogen heteroatoms, which may enhance conformational rigidity and metabolic stability .
- A thiazole-sulfanyl-acetamide backbone, a common pharmacophore in medicinal chemistry known for hydrogen bonding and hydrophobic interactions .
- A 4-acetamidophenyl substituent, which could influence solubility and target binding via aromatic stacking or hydrogen bonding .
While direct biological data for this compound is unavailable in the provided evidence, structurally related acetamides exhibit anti-exudative, kinase inhibitory, or analgesic activities .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-15(27)23-16-2-4-17(5-3-16)24-19(28)14-33-21-25-18(13-32-21)12-20(29)26-8-6-22(7-9-26)30-10-11-31-22/h2-5,13H,6-12,14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJQWPVMSFIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a thiazole ring, an acetamidophenyl group, and a dioxa-azaspiro moiety. Its molecular formula can be represented as , with a molar mass of approximately 358.45 g/mol.
Key Structural Components
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to the compound's biological activity. |
| Dioxa-Azaspiro Moiety | Imparts structural uniqueness and potential receptor binding. |
| Acetamidophenyl Group | Enhances solubility and stability in biological systems. |
Anticancer Properties
Recent studies have indicated that compounds similar to 2-{[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of the dioxa-azaspiro framework have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: Tumor Inhibition
In a study published in PubMed, a related compound demonstrated high affinity for sigma receptors and significant selectivity for tumor cells, suggesting that the incorporation of the dioxa-azaspiro structure could enhance anticancer efficacy ( ). The study utilized small animal PET imaging to assess the biodistribution of the compound in tumor xenograft models, revealing substantial accumulation in human carcinoma and melanoma tissues.
Antimicrobial Activity
The thiazole component has been linked to antimicrobial activity against various pathogens. Research indicates that thiazole derivatives often exhibit inhibitory effects on bacterial and fungal growth.
Research Findings
A synthesis study highlighted that thiazole-based compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL against certain strains ( ). This suggests that the incorporation of thiazole into the compound may enhance its potential as an antimicrobial agent.
The proposed mechanism of action for this compound involves multiple pathways:
- Receptor Binding : The sigma receptor binding affinity suggests a neuroprotective role, potentially mitigating neurodegenerative diseases.
- Enzyme Inhibition : The thiazole moiety may inhibit enzymes critical for microbial survival.
- Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
Comparison with Similar Compounds
Critical Considerations
- Similarity Caveats : Molecular similarity indices may fail to predict bioactivity; e.g., bioisosteric replacements (e.g., spirocycle vs. oxadiazole) can yield divergent pharmacological profiles despite structural resemblance .
- Validation : Crystallographic validation (e.g., SHELX refinements in ) is critical for confirming the target’s geometry, ensuring reliable structure-activity comparisons.
Q & A
Q. What are the key steps in synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis involves multi-step pathways, typically starting with the formation of the spirocyclic core via cyclization (e.g., using α-haloketones or aminothiophenol derivatives for thiazole ring formation). Subsequent steps include functionalization of the thiazole ring and introduction of sulfanyl-acetamide groups. Optimizing yields requires careful selection of catalysts (e.g., palladium on carbon for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature control during cyclization (60–100°C) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic core geometry, sulfanyl group position, and acetamide substitution .
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., C₂₃H₂₅N₃O₅S₂) and fragmentation patterns of the thiazole and spiro moieties .
- X-ray Crystallography : For resolving 3D conformation, especially steric effects from the 4-acetamidophenyl group .
Q. What are the primary biological targets or applications identified for this compound?
Preliminary studies suggest interactions with enzymes (e.g., kinases) and receptors due to the spirocyclic and thiazole motifs. It has been explored as a biochemical probe for studying epileptic pathways (via GABA modulation) and antimicrobial targets (e.g., bacterial efflux pumps) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. Mitigation strategies include:
- HPLC Purification : Ensure >95% purity before testing .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions .
- Computational Docking : Validate target binding hypotheses using software like AutoDock to reconcile in vitro/in silico results .
Q. What methodologies are recommended for optimizing the compound’s pharmacokinetic (PK) properties?
- LogP Adjustments : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining spirocyclic stability .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., acetamide hydrolysis) and modify substituents (e.g., fluorine substitution) .
Q. How can computational modeling enhance the design of derivatives with improved selectivity?
- QSAR Studies : Correlate substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) with activity profiles .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict feasible synthetic routes for novel analogs .
Q. What strategies resolve contradictions in synthetic yields reported across literature?
- DOE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, reaction time) to identify critical factors .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize stepwise efficiency .
Methodological Challenges and Solutions
Q. How to handle instability of the sulfanyl-acetamide linkage during storage?
- Lyophilization : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation .
- Stabilizing Additives : Include antioxidants (e.g., BHT) in formulation buffers .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of spirocyclic analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
